N-3-quinolinyl-1-piperidinecarboxamide
Übersicht
Beschreibung
N-3-quinolinyl-1-piperidinecarboxamide, also known as QCM-7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QCM-7 belongs to the class of piperidinecarboxamide compounds and has been found to exhibit various biochemical and physiological effects.
Zukünftige Richtungen
Piperidine and quinoline derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines and quinolines is an important task of modern organic chemistry . Future research may focus on discovering new structural prototypes with more effective biological activity .
Wirkmechanismus
Target of Action
N-(quinolin-3-yl)piperidine-1-carboxamide, also known as N-3-quinolinyl-1-piperidinecarboxamide, primarily targets Fatty-acid amide hydrolase 1 (FAAH-1) . FAAH-1 is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The compound interacts with its target, FAAH-1, to exert its effects . .
Biochemical Pathways
This system plays a key role in regulating a variety of physiological and cognitive processes .
Result of Action
The compound has been studied for its potential anti-proliferative activities, apoptotic inducing properties, and as a Pim-1 kinase inhibitor . It has shown good anti-proliferative activities against several cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Biochemische Analyse
Biochemical Properties
N-(quinolin-3-yl)piperidine-1-carboxamide plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key interactions is with cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. N-(quinolin-3-yl)piperidine-1-carboxamide has been shown to inhibit the activity of these enzymes, which can lead to increased levels of acetylcholine in the synaptic cleft . This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used to manage symptoms.
Cellular Effects
The effects of N-(quinolin-3-yl)piperidine-1-carboxamide on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has demonstrated anti-proliferative properties. Studies have shown that N-(quinolin-3-yl)piperidine-1-carboxamide can induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as BAX and Caspase-3 . Additionally, it has been observed to inhibit the activity of Pim-1 kinase, a protein that promotes cell survival and proliferation . These effects suggest that N-(quinolin-3-yl)piperidine-1-carboxamide could be a valuable agent in cancer therapy.
Molecular Mechanism
At the molecular level, N-(quinolin-3-yl)piperidine-1-carboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cholinesterase enzymes, as mentioned earlier. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, N-(quinolin-3-yl)piperidine-1-carboxamide has been shown to interact with protein kinases, such as Pim-1 kinase, by binding to their active sites and inhibiting their activity . This inhibition can lead to the induction of apoptosis and the suppression of cell proliferation in cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of N-(quinolin-3-yl)piperidine-1-carboxamide in laboratory settings have been studied to understand its stability and long-term effects. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of various metabolites . Long-term exposure to N-(quinolin-3-yl)piperidine-1-carboxamide has been associated with sustained inhibition of cholinesterase activity and prolonged anti-proliferative effects in cancer cells .
Dosage Effects in Animal Models
The effects of N-(quinolin-3-yl)piperidine-1-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit cholinesterase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of N-(quinolin-3-yl)piperidine-1-carboxamide while minimizing adverse effects.
Metabolic Pathways
N-(quinolin-3-yl)piperidine-1-carboxamide is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of the compound, leading to the formation of various metabolites . The primary metabolic pathways include hydroxylation and dealkylation reactions, which result in the formation of more polar metabolites that can be excreted from the body . Additionally, the compound has been shown to interact with carboxylesterases, which catalyze the hydrolysis of ester bonds in the molecule .
Transport and Distribution
The transport and distribution of N-(quinolin-3-yl)piperidine-1-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, N-(quinolin-3-yl)piperidine-1-carboxamide can bind to intracellular proteins, such as albumin, which helps in its distribution to different cellular compartments . The compound’s lipophilic nature also allows it to cross cell membranes easily, contributing to its widespread distribution within tissues .
Subcellular Localization
N-(quinolin-3-yl)piperidine-1-carboxamide exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize primarily in the cytoplasm and the nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins involved in metabolic processes, while in the nucleus, it can influence gene expression by interacting with transcription factors . Additionally, post-translational modifications, such as phosphorylation, can affect the subcellular localization of N-(quinolin-3-yl)piperidine-1-carboxamide, directing it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-quinolin-3-ylpiperidine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-8-4-1-5-9-18)17-13-10-12-6-2-3-7-14(12)16-11-13/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJFXISZTFUGBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC3=CC=CC=C3N=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.